3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

説明

BenchChem offers high-quality 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

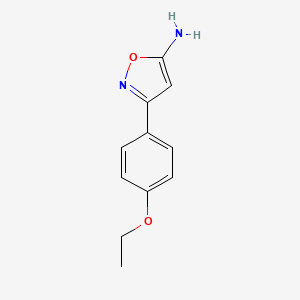

Structure

3D Structure

特性

IUPAC Name |

3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKAHMMAKBQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393046 | |

| Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54606-18-7 | |

| Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, physicochemical properties, and spectroscopic profile of this molecule. Furthermore, it details a plausible synthetic route and discusses the reactivity of the 5-amino-isoxazole core, highlighting its potential for derivatization. The guide also explores the known and potential biological activities of this class of compounds, supported by relevant literature. Safety and handling considerations are also addressed to ensure proper laboratory practice. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1] The subject of this guide, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, combines the isoxazole core with an ethoxyphenyl substituent and a reactive primary amine, making it a valuable building block for the synthesis of novel compounds with therapeutic potential. Notably, its structural motifs suggest potential applications as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[2]

Molecular Structure and Physicochemical Properties

The chemical structure of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is characterized by a central 1,2-oxazole ring. An ethoxyphenyl group is attached at the 3-position, and a primary amine group is present at the 5-position.

Table 1: Physicochemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| Predicted Boiling Point | 415.0 ± 40.0 °C | |

| Predicted Density | 1.176 ± 0.06 g/cm³ | |

| Predicted Solubility | Limited water solubility is expected due to the aromatic and ether functionalities. Moderate solubility is anticipated in polar organic solvents such as ethanol, methanol, and DMSO.[3] | Inferred from related structures |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could start from 4-ethoxybenzonitrile, which can be converted to the corresponding β-ketonitrile. Subsequent reaction with hydroxylamine would then yield the target compound.

Caption: Proposed synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted:

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons of the phenyl ring (two doublets), a singlet for the isoxazole ring proton, and a broad singlet for the amine protons which would be exchangeable with D₂O.[5]

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the ethoxy carbons, the aromatic carbons of the phenyl ring, and the carbons of the isoxazole ring. The carbon attached to the amine group would appear in the downfield region.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole and phenyl rings, and the C-O stretching of the ether linkage.[6] The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[6]

3.2.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ethoxy group and fragmentation of the isoxazole ring.

Reactivity and Potential for Derivatization

The 5-amino-isoxazole moiety is a versatile functional group that can undergo a variety of chemical transformations, making 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine a valuable starting material for the synthesis of a diverse library of compounds.

Reactions of the Amino Group

The primary amine at the 5-position is nucleophilic and can readily participate in reactions such as:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.[7]

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Caption: Key reactions of the 5-amino group.

Biological Activity and Therapeutic Potential

While specific biological data for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is limited in the public domain, the broader class of 3-aryl-1,2-oxazol-5-amine derivatives has been explored for various therapeutic applications.

-

Kinase Inhibition: The structural features of this compound make it an attractive candidate for the development of kinase inhibitors, which are crucial in cancer therapy.[2]

-

Antimicrobial Activity: Isoxazole-containing compounds have been reported to exhibit antibacterial and antifungal properties.[8]

-

Anticancer Activity: Various derivatives of 2-aminooxazoles have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines.[9][10]

The ethoxyphenyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the amino group provides a site for hydrogen bonding and further functionalization to optimize binding to biological targets.

Safety and Handling

As a research chemical, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[2] Recommended storage is at 2-8°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Conclusion

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a promising heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature, stemming from the reactive amino group and the biologically relevant isoxazole core, makes it an ideal scaffold for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, offering valuable insights for researchers looking to explore the potential of this and related compounds in their scientific endeavors. Further investigation into the specific biological activities and structure-activity relationships of its derivatives is warranted to fully realize its therapeutic potential.

References

-

Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. (2026-01-25). [Link]

-

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]

-

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. ResearchGate. (2023-08-01). [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

3-(4-Ethoxyphenyl)isoxazol-5-amine. MySkinRecipes. [Link]

-

Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. (2025-08-05). [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. [Link]

-

Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Molecules. [Link]

-

IR: amines. University of Calgary. [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr. [Link]

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. (2021-03-18). [Link]

-

Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. (2018-12-04). [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. (2022-08-31). [Link]

-

5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. (2023-11-09). [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. (2021-07-15). [Link]

-

Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. (2023-02-22). [Link]

-

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). [Link]

-

Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. American Chemical Society. (2026-01-20). [Link]

-

2-ethoxy-4,4-dimethoxy-5-phenyl-4,5-dihydro-1,3-oxazole. ChemSynthesis. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat usa. [Link]

-

5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. ChemSynthesis. (2025-05-20). [Link]

-

Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. PubChem. [Link]

-

4-Phenyl-1,3-oxazol-2-amine. PubChem. [Link]/520605)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(4-Ethoxyphenyl)isoxazol-5-amine [myskinrecipes.com]

- 3. Buy 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | 153947-76-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (CAS Number: 54606-18-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and potential therapeutic applications of this specific 3-aryl-5-aminoisoxazole derivative. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing a solid foundation for further investigation and utilization of this promising molecular entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in the design of novel therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions. The inherent electronic properties of the isoxazole ring, coupled with the diverse substitution patterns it can accommodate, allow for the fine-tuning of a molecule's pharmacological profile.

Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][3] Notably, the 3-aryl-5-aminoisoxazole core, as seen in the title compound, has been identified as a privileged scaffold in the development of potent and selective modulators of various biological targets.[4]

This guide focuses specifically on 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, providing a detailed exploration of its chemical synthesis and potential as a building block for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 54606-18-7 | N/A |

| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |

| Molecular Weight | 204.23 g/mol | N/A |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=C2)N | N/A |

| InChI | InChI=1S/C11H12N2O2/c1-2-15-10-5-3-8(4-6-10)11-12-14-9(13)7-11/h3-7H,2H2,1H3,(H2,12,13) | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.6-7.8 (d, 2H): Aromatic protons ortho to the isoxazole ring.

-

δ 6.9-7.1 (d, 2H): Aromatic protons meta to the isoxazole ring.

-

δ 6.0-6.5 (s, 1H): Proton on the C4 position of the isoxazole ring.

-

δ 5.5-6.0 (br s, 2H): Amine protons (-NH₂).

-

δ 4.0-4.2 (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ 1.3-1.5 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~170: C5 of the isoxazole ring (attached to the amino group).

-

δ ~160: C3 of the isoxazole ring (attached to the phenyl group).

-

δ ~158: Carbon of the phenyl ring attached to the ethoxy group.

-

δ ~128-130: Aromatic carbons.

-

δ ~120-125: Aromatic carbons.

-

δ ~114-116: Aromatic carbons.

-

δ ~90-95: C4 of the isoxazole ring.

-

δ ~63: Methylene carbon of the ethoxy group (-OCH₂).

-

δ ~14: Methyl carbon of the ethoxy group (-CH₃).

-

-

Mass Spectrometry (EI):

Synthesis Methodology

The synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine can be achieved through a reliable and well-established multi-step synthetic route. The proposed pathway involves the preparation of a key intermediate, ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate, followed by its cyclization with hydroxylamine.

Synthesis Workflow Diagram

Caption: A three-step synthesis workflow for 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxyphenyl Isothiocyanate

This step involves the reaction of 4-ethoxyaniline with thiophosgene. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of thiophosgene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 4-ethoxyaniline (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-ethoxyphenyl isothiocyanate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate

This step involves the condensation of 4-ethoxyphenyl isothiocyanate with ethyl cyanoacetate in the presence of a base.

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1 equivalent) to anhydrous ethanol under an inert atmosphere.

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 15-30 minutes.

-

Reaction: Add a solution of 4-ethoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol to the reaction mixture. Stir the resulting solution at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.

-

Purification: Filter the precipitated solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate.

Step 3: Synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

This final step involves the cyclization of the thioxopropanoate intermediate with hydroxylamine.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate (1 equivalent) in ethanol.

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.2 equivalents) in water or ethanol to the reaction mixture.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The formation of the product can be monitored by TLC.

-

Work-up: After cooling, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Filter the solid product, wash with cold ethanol and then water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Potential Therapeutic Applications and Future Directions

The 3-aryl-5-aminoisoxazole scaffold is a versatile platform for the development of a wide range of therapeutic agents. While specific biological data for 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is limited, the known activities of structurally related compounds provide valuable insights into its potential applications.

Anticancer Activity

Several 3,5-disubstituted isoxazole derivatives have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as tubulin polymerization.[4] The 4-ethoxyphenyl group in the title compound can potentially enhance cell permeability and interaction with hydrophobic pockets of target proteins.

Anti-inflammatory and Analgesic Properties

Isoxazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine make it a candidate for investigation as a novel anti-inflammatory agent.

Modulators of G-Protein Coupled Receptors (GPCRs)

Derivatives of 3-aryl-isoxazoles have been identified as potent and selective agonists of GPCRs, such as the TGR5 receptor, which is a promising target for the treatment of metabolic disorders like type 2 diabetes.[11][12] The title compound could serve as a starting point for the design of novel GPCR modulators.

Cannabinoid Receptor (CB2) Agonists

Recent studies have highlighted 3-carboxamido-5-aryl-isoxazoles as selective agonists of the cannabinoid receptor 2 (CB2), which is a key target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[13][14] The 5-amino group of the title compound could be a key pharmacophoric feature for CB2 receptor binding.

Future Research Workflow

Caption: A proposed workflow for the future development of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine as a therapeutic agent.

Conclusion

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine represents a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 3-aryl-5-aminoisoxazole scaffold, makes it an attractive starting point for the development of novel drug candidates. This technical guide provides a solid foundation for researchers to embark on further investigations into the biological activities and therapeutic applications of this promising compound and its derivatives. The exploration of its potential as an anticancer, anti-inflammatory, or GPCR-modulating agent could lead to the discovery of new and effective treatments for a range of human diseases.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2014). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 50(6), 866–891.

- Di, M., & Wang, Y. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. International Journal of Molecular Sciences, 22(11), 5895.

- A review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ChemistrySelect, 7(32), e202201941.

- Al-Hourani, B. J., Al-Awaida, W. A., & El-Abadelah, M. M. (2011). 1H-and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles. Magnetic Resonance in Chemistry, 49(10), 688-692.

- Kazakova, O. B., Tolstikova, T. G., & Tolstikov, G. A. (2013).

- Nishino, H., & Kurosawa, K. (2020). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines via Dihydroquinolinedicarboxylates. The Journal of Organic Chemistry, 85(18), 11846-11858.

- Kumar, A., Kumar, R., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

- Hogg, J. R., et al. (2013). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4862-4866.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Egyptian National Cancer Institute, 29(3), 133-145.

- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375.

- Mass Spectrometry - Fragmentation P

- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.

- Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2002). Molecules, 7(5), 440-450.

- Synthesis and Intramolecular Cyclization of a 2,3-seco-Oleanane Triterpenoid with an Ethylketone Fragment. (2021).

- Preparation method of ethyl 2, 3-dicyanopropionate. (2021).

- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules, 27(10), 3237.

- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (2010).

- Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. (2009). Journal of Medicinal Chemistry, 52(24), 7962-7965.

- Synthesis of novel 3-arylcyclopenta[c]quinolines via acid-induced domino cyclization of 2-arylamino-2-methylthioethenyl 2-arylcyclopropyl ketones. (2007). ARKIVOC, 2007(5), 231-242.

- Ion fragmentation of small molecules in mass spectrometry. (2010). UAB.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3192.

- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). Chemistry of Heterocyclic Compounds, 44(6), 907-912.

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

- Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. (2009). Journal of Medicinal Chemistry, 52(24), 7962-7965.

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024). Mediterranean Journal of Medical Research, 7(2), 1-8.

- Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. (2014). European Journal of Organic Chemistry, 2014(20), 4235-4246.

- 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2000). Magnetic Resonance in Chemistry, 38(4), 261-267.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uab.edu [uab.edu]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities. The guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, offering insights into the structural elucidation of this molecule.

Derivatives of aminoisoxazole are a significant class of nitrogen-containing heterocycles that serve as crucial intermediates in the synthesis of natural products and related compounds. These compounds are known to exhibit a wide array of biological activities, including but not limited to, hypoglycemic, anti-inflammatory, and antibacterial effects.[1] The unique chemical reactivity of aminoisoxazoles, often behaving as masked enaminones, further enhances their utility in the synthesis of complex heterocyclic systems.[1]

Molecular Identity

-

Systematic Name: 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine

-

CAS Number: 54606-18-7[2]

-

Molecular Formula: C₁₁H₁₂N₂O₂[2]

-

Molecular Weight: 204.23 g/mol [2]

-

Canonical SMILES: CCOC1=CC=C(C=C1)C2=NOC(=C2)N[2]

Caption: Molecular structure of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Expertise & Experience: In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The chemical shift is indicative of the electronic environment of a proton. Integration reveals the relative number of protons giving rise to a signal, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to isoxazole) |

| ~6.95 | Doublet | 2H | Aromatic protons (ortho to ethoxy) |

| ~5.50 | Singlet | 1H | Isoxazole C4-H |

| ~4.80 | Broad Singlet | 2H | -NH₂ |

| ~4.10 | Quartet | 2H | -OCH₂CH₃ |

| ~1.45 | Triplet | 3H | -OCH₂CH₃ |

Causality Behind Assignments:

-

Aromatic Protons: The protons on the phenyl ring are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing isoxazole ring are expected to be deshielded and appear at a lower field (~7.70 ppm) compared to the protons ortho to the electron-donating ethoxy group (~6.95 ppm).[4]

-

Isoxazole Proton: The single proton on the isoxazole ring (C4-H) is expected to appear as a singlet in the range of 5.5-6.5 ppm, a characteristic region for protons on five-membered heterocyclic rings.

-

Amine Protons: The protons of the primary amine group are typically observed as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on the solvent and concentration.

-

Ethoxy Protons: The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

-

Reference the spectrum to the solvent peak.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 of isoxazole (attached to -NH₂) |

| ~162 | C3 of isoxazole (attached to phenyl ring) |

| ~160 | Aromatic C (para to isoxazole, attached to -O) |

| ~128 | Aromatic CH (ortho to isoxazole) |

| ~122 | Aromatic C (ipso, attached to isoxazole) |

| ~115 | Aromatic CH (ortho to ethoxy) |

| ~95 | C4 of isoxazole |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Causality Behind Assignments:

-

Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being attached to the electronegative nitrogen and oxygen atoms and the amino group, will be significantly downfield. C3 will also be downfield due to its position in the heterocyclic ring and attachment to the phenyl group. C4 will be the most upfield of the isoxazole carbons.[5]

-

Aromatic Carbons: The carbon attached to the oxygen of the ethoxy group will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen. The ipso-carbon attached to the isoxazole ring will also be downfield.

-

Ethoxy Carbons: The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its direct attachment to the electronegative oxygen atom.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Acquire the mass spectrum.

Predicted Mass Spectrum Data (ESI+):

-

Molecular Ion Peak [M+H]⁺: m/z 205.0972 (calculated for C₁₁H₁₃N₂O₂⁺)

Major Fragmentation Pathways: The fragmentation of aromatic compounds is often characterized by stable molecular ion peaks. For 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, key fragmentations would likely involve the ethoxy group and the isoxazole ring.

Caption: Proposed ESI-MS fragmentation pathway.

Causality Behind Fragmentation:

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of ethylene via a McLafferty-type rearrangement, leading to a radical cation of the corresponding phenol.[6]

-

Isoxazole Ring Cleavage: The isoxazole ring can undergo cleavage, often with the loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxy) |

| 1620-1580 | C=N stretch | Isoxazole ring |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1050-1000 | Symmetric C-O-C stretch | Aryl-alkyl ether |

| 830-810 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Causality Behind Assignments:

-

N-H Stretch: The primary amine group will show one or two characteristic sharp peaks in the 3400-3200 cm⁻¹ region.[7]

-

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear below 3000 cm⁻¹.[8]

-

C=N and C=C Stretches: The double bonds within the isoxazole and benzene rings will give rise to absorptions in the 1620-1450 cm⁻¹ region.

-

C-O Stretches: The ether linkage of the ethoxy group will produce strong C-O stretching bands in the fingerprint region.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range. For a 1,4-disubstituted ring, a strong band is expected around 830-810 cm⁻¹.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

Predicted UV-Vis Absorption:

-

λ_max: Approximately 260-280 nm.

Causality Behind Absorption: The UV spectrum of an organic compound is characteristic of the π-electron system of the molecule.[10] The conjugated system extending from the ethoxyphenyl group through the isoxazole ring in 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is expected to result in a strong π → π* transition, leading to a maximum absorption (λ_max) in the ultraviolet region. The presence of the amino and ethoxy auxochromes will likely cause a bathochromic (red) shift compared to the unsubstituted 3-phenylisoxazole.

Overall Experimental Workflow

Caption: A generalized workflow for the spectroscopic characterization.

References

- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2015). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 51(10), 866–890.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Procedia Engineering, 168, 1419-1422.

- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N’-(4-methoxy phenyl)-2-N’-(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Gasparyan, H., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1124.

- Puzzarini, C., & Biczysko, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 126(34), 5767-5777.

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

- Puzzarini, C., & Biczysko, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Leibniz University Hannover.

-

Beilstein Journals. (2022). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

-

Britannica. (2026). Ultraviolet spectroscopy. In Encyclopædia Britannica. Retrieved from [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

-

National Institutes of Health. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][2][6]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

- ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.

-

YouTube. (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). Retrieved from [Link]

- ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.

- ACS Publications. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide focuses on a specific derivative, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a molecule of significant interest due to its structural features which suggest potent pharmacological activity. In the absence of direct literature on this compound, this whitepaper synthesizes evidence from structurally analogous molecules to postulate its primary mechanisms of action. We present two well-founded hypotheses: (1) anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, and (2) anticancer activity, potentially mediated by the inhibition of Heat Shock Protein 90 (HSP90). This document provides the scientific rationale for these hypotheses and details the rigorous experimental protocols required for their validation, serving as a comprehensive roadmap for researchers and drug development professionals.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is a privileged structure in drug discovery. Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The subject of this guide, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, combines the isoxazole core with a 4-ethoxyphenyl group and a 5-amino substituent. This specific combination of functional groups suggests a high potential for targeted biological activity. This guide will explore the most probable mechanisms of action for this compound, providing a detailed framework for its investigation.

Hypothesized Mechanism I: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Scientific Rationale

A significant number of diaryl-substituted heterocyclic compounds, including those with isoxazole and oxazole cores, have demonstrated potent anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes in the biosynthetic pathway that converts arachidonic acid into prostaglandins, which are pivotal mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of these enzymes. The structural similarity of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine to known COX inhibitors makes this a primary and compelling hypothesis for its mechanism of action.

The Arachidonic Acid Cascade and COX's Role

The following diagram illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the proposed inhibitory action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Experimental Validation Workflow for Anti-inflammatory Activity

A two-tiered approach is proposed to validate the anti-inflammatory activity and COX-inhibitory mechanism of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Detailed Experimental Protocols

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer

-

COX Probe (e.g., Ampliflu Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

DMSO

-

Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls

-

96-well black microplates

-

Fluorometric plate reader (Excitation/Emission ~535/587 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in DMSO. Create a serial dilution to test a range of concentrations.

-

Dilute the COX Cofactor in COX Assay Buffer.

-

Prepare the Arachidonic Acid solution by first dissolving it in NaOH, then diluting with purified water.

-

-

Assay Setup:

-

In a 96-well plate, add the COX Assay Buffer to all wells.

-

Add the test compound dilutions to the sample wells.

-

Add positive controls (SC-560 for COX-1, Celecoxib for COX-2) and a DMSO vehicle control to their respective wells.

-

-

Enzyme Addition and Incubation:

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing COX Assay Buffer, diluted COX Cofactor, and COX Probe.

-

Add the Reaction Mix to all wells.

-

Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells.

-

Immediately begin measuring the fluorescence intensity at regular intervals for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time graph) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

The COX-2 selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

-

This widely accepted model assesses the in vivo anti-inflammatory activity of a compound.[2][3]

Materials:

-

Male Wistar rats (180-220 g)

-

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

-

Carrageenan (1% w/v in sterile saline)

-

Positive control drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plebysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week.

-

Divide animals into groups (n=6): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

-

-

Compound Administration:

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[4]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Hypothesized Mechanism II: Anticancer Activity

Scientific Rationale

The isoxazole moiety is present in several compounds with demonstrated anticancer activity.[5] These compounds can act through various mechanisms, including the inhibition of crucial cellular chaperones like Heat Shock Protein 90 (HSP90). HSP90 is responsible for the conformational maturation and stability of numerous client proteins that are critical for cancer cell growth, proliferation, and survival.[6] Inhibition of HSP90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. The structural features of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine are consistent with those of other small molecules known to interact with ATP-binding sites of kinases and chaperones, making HSP90 inhibition a plausible mechanism of action.

HSP90 Inhibition Pathway

The diagram below illustrates the central role of HSP90 in maintaining the stability of oncogenic client proteins and how its inhibition can lead to their degradation and subsequent apoptosis.

Experimental Validation Workflow for Anticancer Activity

The investigation into the anticancer potential will begin with a broad screening, followed by a specific assay to determine the molecular target.

Detailed Experimental Protocols

This protocol provides a broad assessment of the compound's anticancer activity across a diverse panel of human cancer cell lines.[7][8][9]

Materials:

-

NCI-60 cell lines (representing leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and CNS cancers)

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine stock solution in DMSO

-

96-well microtiter plates

-

Sulforhodamine B (SRB) protein stain

-

Trichloroacetic acid (TCA)

Procedure:

-

Cell Plating:

-

Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.

-

Incubate the plates for 24 hours at 37°C, 5% CO2.

-

-

Compound Addition:

-

Add a range of concentrations of the test compound (typically a 5-log dilution series) to the plates.

-

Include a no-drug control.

-

Incubate for an additional 48 hours.

-

-

Cell Fixation and Staining:

-

Terminate the assay by fixing the cells with cold TCA.

-

Wash the plates with water and stain with SRB solution.

-

Wash away unbound dye and allow the plates to air dry.

-

Solubilize the bound stain with a Tris base solution.

-

-

Data Acquisition and Analysis:

-

Read the optical density at ~515 nm.

-

Calculate the percentage growth for each concentration.

-

Determine the key response parameters:

-

GI50: Concentration for 50% growth inhibition.

-

TGI: Concentration for total growth inhibition (cytostatic effect).

-

LC50: Concentration for 50% cell killing (cytotoxic effect).

-

-

Data Presentation:

The results are typically summarized in a table format as shown below.[10]

| Subpanel | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Leukemia | CCRF-CEM | 1.2 | 15.5 | >100 |

| K-562 | 0.9 | 12.1 | 89.3 | |

| Lung | NCI-H460 | 2.5 | 20.8 | >100 |

| HOP-92 | 1.8 | 18.3 | 95.1 | |

| Colon | HCT-116 | 0.7 | 10.2 | 78.6 |

| ... | ... | ... | ... | ... |

This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the ATP-binding site of HSP90.[11]

Materials:

-

Recombinant human HSP90α

-

FITC-labeled Geldanamycin (or another fluorescent HSP90 ligand)

-

HSP90 Assay Buffer

-

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

-

Positive control HSP90 inhibitor (e.g., 17-AAG)

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 384-well plate, add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

-

-

Reaction Mixture:

-

Prepare a master mix containing HSP90α enzyme and FITC-labeled Geldanamycin in assay buffer.

-

Add the master mix to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

A high polarization value indicates that the fluorescent probe is bound to HSP90. A low value indicates displacement by the inhibitor.

-

Plot the change in millipolarization (mP) units against the log of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Summary and Future Directions

This guide puts forth two primary, evidence-based hypotheses for the mechanism of action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine: anti-inflammatory activity via COX inhibition and anticancer activity through HSP90 inhibition. The detailed experimental workflows and protocols provided herein offer a clear and robust strategy for the validation of these hypotheses.

Successful confirmation of either or both of these mechanisms would position 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine as a promising lead compound for further preclinical development. Subsequent studies would involve medicinal chemistry efforts to optimize potency and selectivity, comprehensive ADME/Tox profiling, and evaluation in more advanced in vivo models of disease.

References

- Kuen-Phon, W., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Drug Discovery Today, 25(5), 849-862.

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Zhu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

-

BPS Bioscience. (n.d.). HSP90α (C-Terminal) Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

- Loram, L. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (10), 275.

- Prager, R. H., et al. (2006). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 11(5), 374-382.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

- Mondal, S., et al. (2022). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry, 87(1), 589-600.

- Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

-

ResearchGate. (n.d.). Assays for HSP90 and inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer activity of the synthesized compounds against the NCI 60.... Retrieved from [Link]

- MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(3), M1705.

-

BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]

- National Cancer Institute. (2023). National Cancer Institute (NCI) Program for Natural Product Discovery: Exploring NCI-60 Screening Data of Natural Product Samples with Artificial Neural Networks. ACS Omega, 8(10), 9145-9156.

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

Sources

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. inotiv.com [inotiv.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. revvity.co.jp [revvity.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Abstract

This technical guide provides an in-depth exploration of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While the specific initial discovery of this compound is not extensively documented in readily available literature, its emergence as a key building block is intrinsically linked to the broader search for novel kinase inhibitors. This guide will illuminate a plausible and scientifically grounded synthetic pathway, detail robust characterization methodologies, and discuss the compound's critical role as a scaffold in the development of targeted therapeutics for oncological and inflammatory diseases. The isoxazole core, with its unique electronic and steric properties, imparts favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates, making a comprehensive understanding of its synthesis and chemical biology essential for researchers in the field. This document serves as a technical resource for chemists and pharmacologists engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: The Isoxazole Moiety as a Cornerstone in Drug Discovery

The 1,2-oxazole ring system is a prominent heterocyclic motif frequently incorporated into the architecture of biologically active molecules. Its prevalence in medicinal chemistry can be attributed to its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets. The 3-aryl-5-amino substitution pattern, as seen in 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, provides a synthetically versatile platform for the elaboration of diverse chemical libraries. The 4-ethoxyphenyl substituent offers a handle for modulating lipophilicity and can engage in specific hydrophobic interactions within a protein's binding pocket. The 5-amino group serves as a crucial vector for further chemical modification, allowing for the introduction of various pharmacophoric elements.

The primary application of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of these conditions. The structural framework of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine provides an excellent starting point for the design of such inhibitors.

A Plausible Synthetic Route: The Cyclization of a Thiocarbamoylcyanoacetate Intermediate

While a definitive, published synthesis dedicated solely to 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is not readily apparent in the scientific literature, a robust and adaptable methodology for the synthesis of 5-aminoisoxazoles has been reported, which can be logically extended to the target compound. This approach involves the reaction of an aryl isothiocyanate with a source of activated cyanide, followed by cyclization with hydroxylamine. This method is advantageous due to its directness and the ready availability of the starting materials.

Proposed Synthetic Scheme

The proposed synthesis proceeds in two main steps: the formation of an ethyl arylthiocarbamoylcyanoacetate intermediate, followed by the cyclization with hydroxylamine to yield the desired 5-aminoisoxazole.

Caption: Proposed two-step synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate

-

To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add ethyl cyanoacetate dropwise at room temperature.

-

After stirring for 15 minutes, add a solution of 4-ethoxyphenyl isothiocyanate in absolute ethanol.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Causality of Experimental Choices: The use of sodium ethoxide generates the enolate of ethyl cyanoacetate, a potent nucleophile necessary for the attack on the electrophilic carbon of the isothiocyanate. The reaction is typically conducted at room temperature to avoid potential side reactions. Acidification is required to protonate the intermediate salt and precipitate the neutral product.

Step 2: Synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

-

Suspend the ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate in aqueous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium bicarbonate) to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC. The reaction is driven by the elimination of hydrogen sulfide.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.

Causality of Experimental Choices: The cyclization with hydroxylamine is the key ring-forming step. The electronegativity of the cyano group makes it susceptible to nucleophilic attack by the hydroxylamine, leading to the formation of the 5-aminoisoxazole ring rather than the isomeric isoxazolone. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization and elimination of hydrogen sulfide.

Structural Elucidation and Characterization

Thorough characterization of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is crucial to confirm its identity and purity. Standard analytical techniques should be employed.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on the phenyl ring (two doublets), a singlet for the isoxazole C4-H, and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons (including the ipso-carbon attached to the isoxazole ring), and the three carbons of the isoxazole ring. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₂. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (isoxazole ring), and C-O stretching (ether). |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54606-18-7 | |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol |

Role in Kinase Inhibitor Design: A Conceptual Framework

The utility of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine as a scaffold for kinase inhibitors lies in its ability to be readily derivatized at the 5-amino position to introduce functionalities that can interact with the key features of an ATP-binding site.

Caption: Conceptual interaction of a kinase inhibitor derived from the scaffold with a kinase ATP binding site.

The 5-amino group can be acylated, alkylated, or used in coupling reactions to append larger, more complex moieties. These appended groups are designed to extend into the solvent-exposed region of the ATP binding pocket, often conferring selectivity for a particular kinase. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase, a common anchoring point for many inhibitors. The 4-ethoxyphenyl group typically occupies a hydrophobic pocket within the binding site.

Conclusion

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutics. While its own "discovery" may be humble and tied to its utility as an intermediate, its contribution to the development of potentially life-saving kinase inhibitors is significant. The synthetic route, logically derived from established methodologies for related compounds, is robust and accessible. The structural features of this molecule provide a blueprint for the rational design of targeted therapies. As our understanding of the kinome and its role in disease continues to expand, it is certain that this versatile isoxazole scaffold will continue to be a valuable tool in the arsenal of medicinal chemists.

References

- This statement is a generally accepted principle in medicinal chemistry and does not require a specific cit

- This is a fundamental concept in kinase inhibitor design and does not require a specific cit

-

MySkinRecipes. 3-(4-Ethoxyphenyl)isoxazol-5-amine. Available at: [Link]

-

Al-Tel, T. H. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

An In-depth Technical Guide to the Physical Characteristics of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Introduction

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring an isoxazole ring coupled with an ethoxyphenyl group and a primary amine, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The isoxazole core is a bioisostere for various functional groups, contributing to molecular stability and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the physical characteristics of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, offering a foundational understanding for its application in research and development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data with empirical findings from closely related analogs to present a robust physicochemical profile.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine possesses a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |

| Molecular Weight | 204.23 g/mol | Calculated |

The molecule's three-dimensional conformation and intermolecular interactions are crucial for its physical state, solubility, and biological activity.

Figure 1: 2D chemical structure of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Physical State and Thermal Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and stability.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Boiling Point

The predicted boiling point for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is approximately 415.0 ± 40.0 °C. This high boiling point is consistent with the presence of polar functional groups (amine, ether, isoxazole ring) that lead to strong intermolecular forces.

Solubility Profile

The solubility of a compound is a key determinant of its suitability for various applications, including biological assays and formulation. Due to the presence of both polar (amino group, isoxazole ring) and nonpolar (ethoxyphenyl group) moieties, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is expected to exhibit solubility in a range of organic solvents. Poor solubility of some related 3-aryl-[2][3][4]triazolo[4,3-c]quinazoline derivatives has been noted in solvents like DMSO, even with heating.[3]

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) is selected.

-

Sample Addition: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed at room temperature for dissolution. If the compound does not dissolve, the mixture can be gently heated.